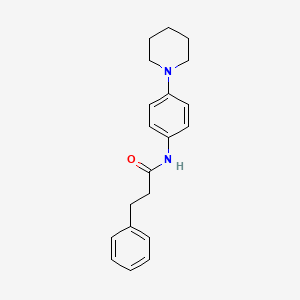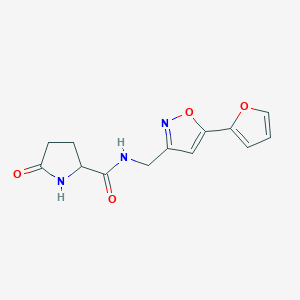
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of nitrile oxides with alkynes to form isoxazoles, and the furan ring can be formed through various methods such as palladium-catalyzed coupling reactions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich furan ring and the polar isoxazole ring. These could potentially undergo various reactions such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present. In general, compounds with isoxazole and furan rings are likely to be polar and may have interesting electronic properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
A study by Ismail et al. (2004) detailed the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed significant in vitro activity against T. b. rhodesiense and P. falciparum, with some showing excellent in vivo activity in the trypanosomal STIB900 mouse model. This research suggests potential for structurally similar compounds in antiprotozoal drug development Ismail et al., 2004.
Heterocyclic Compound Synthesis
Research by El’chaninov et al. (2018) on the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole highlights methods for creating heterocyclic compounds involving furan units. These methods and the chemical transformations described could be relevant to the synthesis and potential applications of the compound El’chaninov et al., 2018.
Antimicrobial Activity
A study by Chambhare et al. (2003) synthesized N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and related compounds, testing them for antibacterial and antimycobacterial activities. The significant activity observed against various microbial strains indicates the potential for furan-containing carboxamides in antimicrobial research Chambhare et al., 2003.
Antioxidant and Antitumor Activity
The synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes by Yeşilkaynak et al. (2017) explored their antioxidant and antitumor activities. This research provides a basis for investigating the biological activities of furan-carboxamide derivatives and their potential therapeutic applications Yeşilkaynak et al., 2017.
Microglia Imaging in Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the utility of furan-carboxamide derivatives in imaging studies related to neuroinflammation and neuropsychiatric disorders Horti et al., 2019.
Wirkmechanismus
The mechanism of action of this compound is not clear without more specific information. Compounds containing isoxazole rings are found in many drugs and have various biological activities.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12-4-3-9(15-12)13(18)14-7-8-6-11(20-16-8)10-2-1-5-19-10/h1-2,5-6,9H,3-4,7H2,(H,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVAEMFGTPMQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)
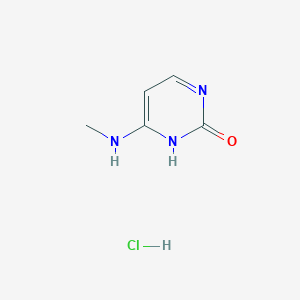


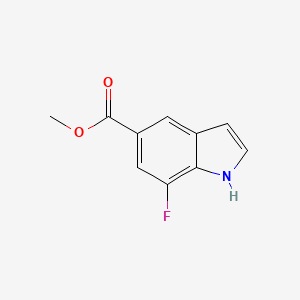
![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carbothioamide](/img/structure/B2637294.png)
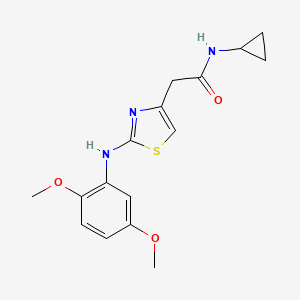
![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2637297.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)urea](/img/structure/B2637299.png)

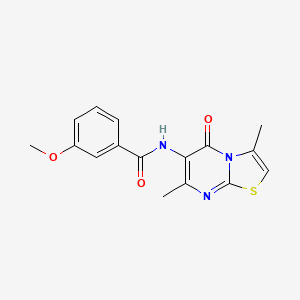

![5-Fluoro-4-[4-(1H-imidazol-5-ylsulfonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2637308.png)
